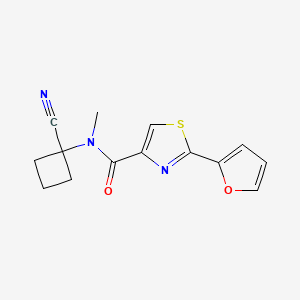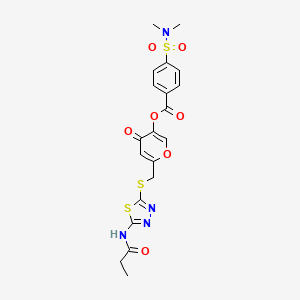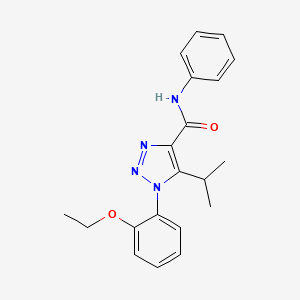
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide” is a compound that contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug . The compound also contains a methoxyphenyl group, which is often associated with various biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as 1H NMR, 13C NMR, and HRMS .Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Identification
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide and its analogs are explored for their metabolic pathways in human liver microsomes, focusing on anti-atopic dermatitis activity through suppression of the sphingosylphosphorylcholine receptor. High-resolution/high-accuracy tandem mass spectrometry identifies metabolites generated by CYP3A4-mediated reactions, revealing insights into the drug's metabolism and potential therapeutic applications (Min Song et al., 2014).
Antimicrobial Activity
Derivatives of this compound have been synthesized and assessed for antimicrobial activities, presenting a potential avenue for developing new antimicrobial agents. These studies suggest the chemical structure's modifications can yield compounds with significant activity against various microorganisms, highlighting its application in addressing antibiotic resistance and infection treatment (H. Bektaş et al., 2007).
Neuropharmacological Research
Research on this compound derivatives contributes to neuropharmacological studies, particularly in understanding dopamine and serotonin receptor interactions. These compounds serve as tools for delineating the roles of specific neurotransmitter systems in brain function and disorders, providing a foundation for developing novel therapeutic strategies for psychiatric and neurological conditions (M. Leopoldo et al., 2002).
Radioligand Development for PET Imaging
Derivatives of this compound are being explored as radioligands for positron emission tomography (PET) imaging. These compounds, particularly those labeled with fluorine-18, offer high affinity and selectivity for serotonin 5-HT1A receptors. This research aids in the development of diagnostic tools for neuropsychiatric disorders, enhancing our understanding of the serotonergic system's role in these conditions (Gonzalo García et al., 2014).
Selective Eradication of Bacterial Persisters
Studies have identified compounds within the this compound class that selectively target bacterial persisters, a significant challenge in treating infections due to their tolerance to antibiotics. This research offers a novel approach to combating persistent infections without affecting antibiotic-sensitive cells, presenting a promising strategy for enhancing the efficacy of antibiotic therapies (Jun-Seob Kim et al., 2011).
Wirkmechanismus
Target of Action
The primary target of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied GPCRs . They are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The interaction of This compound Similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that alpha1-adrenergic receptors play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The ADME properties of This compound Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified promising lead compounds .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to attenuate the neurotoxic effects of certain substances, as shown by the improvement in rats’ performance in water maze test and in lowering ache activity .
Biochemische Analyse
Biochemical Properties
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have affinity towards acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . This interaction suggests that this compound could play a role in modulating cholinergic neurotransmission .
Cellular Effects
The compound’s effects on cells are largely tied to its biochemical properties. It has been suggested that this compound can influence cell function by modulating acetylcholine levels, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as AChE . By inhibiting AChE, it could potentially lead to an increase in acetylcholine levels, thereby influencing gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Its potential as an AChE inhibitor suggests that it could have long-term effects on cellular function, particularly in the context of neurological disorders like Alzheimer’s disease .
Metabolic Pathways
Given its interaction with AChE, it could potentially be involved in pathways related to acetylcholine metabolism .
Transport and Distribution
Its interaction with AChE suggests that it could be localized to areas where this enzyme is present .
Subcellular Localization
The subcellular localization of this compound is another area that warrants further study. Given its potential role in modulating acetylcholine levels, it could be localized to areas within the cell where acetylcholine synthesis and degradation occur .
Eigenschaften
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)17(22)19-9-10-20-11-13-21(14-12-20)15-5-7-16(23-4)8-6-15/h5-8H,9-14H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVFLFFULCDDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate](/img/structure/B2617309.png)
![2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2617310.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2617312.png)



![2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2617318.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2617324.png)
![N1-benzyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2617325.png)
![N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2617328.png)


